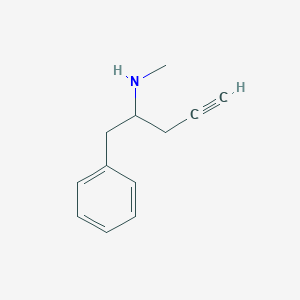

Methyl(1-phenylpent-4-yn-2-yl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-phenylpent-4-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-7-12(13-2)10-11-8-5-4-6-9-11/h1,4-6,8-9,12-13H,7,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUENPIWQWZGOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC#C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl(1-phenylpent-4-yn-2-yl)amine: A Novel Scaffold for Selective Monoamine Oxidase-B Inhibition

An In-Depth Technical Guide:

Abstract

Monoamine Oxidase-B (MAO-B) is a well-validated therapeutic target for neurodegenerative disorders, primarily Parkinson's disease and Alzheimer's disease.[1][2] Its inhibition can potentiate dopaminergic neurotransmission and reduce oxidative stress associated with dopamine metabolism.[3] The propargylamine class of inhibitors, including selegiline and rasagiline, represents a cornerstone of MAO-B-targeted therapy, acting via an irreversible, covalent mechanism.[4] This guide introduces Methyl(1-phenylpent-4-yn-2-yl)amine, a novel structural analog featuring a non-terminal alkyne. We provide a comprehensive technical framework for its synthesis, proposed mechanism of action, and a complete preclinical evaluation strategy to ascertain its potential as a next-generation selective MAO-B inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases.

Introduction: The Rationale for Novel MAO-B Inhibitors

Monoamine oxidase (MAO) is a mitochondrial outer membrane-bound flavoenzyme responsible for the oxidative deamination of monoamine neurotransmitters.[5] Two isoforms, MAO-A and MAO-B, exist with distinct substrate specificities and inhibitor sensitivities.[6] MAO-A preferentially metabolizes serotonin and noradrenaline, and its inhibitors are effective antidepressants.[7] In contrast, MAO-B is the predominant form in the human brain, primarily localized in astrocytes, and is chiefly responsible for the degradation of dopamine.[5]

The enzymatic turnover of dopamine by MAO-B generates hydrogen peroxide (H₂O₂), a precursor to highly reactive oxygen species (ROS) that contribute to oxidative stress and neuronal cell death.[3][8] In age-related neurodegenerative diseases like Parkinson's, MAO-B activity is often elevated, exacerbating both dopamine depletion and oxidative damage.[1] Therefore, selective inhibition of MAO-B offers a dual therapeutic benefit:

-

Symptomatic Relief: By preventing dopamine breakdown, inhibitors increase its synaptic availability, alleviating motor symptoms in Parkinson's disease.[2]

-

Neuroprotection: By reducing the production of neurotoxic byproducts, inhibitors may slow the progression of neuronal degeneration.[3][9]

Clinically approved MAO-B inhibitors like selegiline and rasagiline are propargylamines characterized by a terminal alkyne moiety.[10] This functional group is critical for their irreversible mechanism of action.[11] However, the field is evolving, with recent interest in compounds where the carbon-carbon triple bond is located in a non-terminal position, potentially offering altered reactivity, selectivity, and pharmacokinetic profiles.[12][13] Methyl(1-phenylpent-4-yn-2-yl)amine is proposed as one such scaffold, warranting a thorough investigation.

Molecular Profile: Methyl(1-phenylpent-4-yn-2-yl)amine

The structure of Methyl(1-phenylpent-4-yn-2-yl)amine is distinguished by three key features:

-

A Phenylpropylamine Backbone: Similar to the core of many CNS-active compounds.

-

An N-Methyl Group: Common among many bioactive amines.

-

An Internal Pent-4-yne Moiety: This is the primary point of differentiation from classical propargylamine inhibitors like selegiline and rasagiline, which possess a terminal propargyl group (prop-2-yn-1-amine).

| Feature | Selegiline | Rasagiline | Methyl(1-phenylpent-4-yn-2-yl)amine |

| Scaffold | (R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine | (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine | Methyl(1-phenylpent-4-yn-2-yl)amine |

| Alkyne Position | Terminal | Terminal | Internal |

| Core Structure | Methamphetamine-derived | Aminoindan-derived | Phenylpentylamine |

| Inhibition Type | Irreversible, Selective MAO-B | Irreversible, Selective MAO-B | Hypothesized Irreversible, Selective MAO-B |

Proposed Synthesis Pathway

A plausible and efficient synthesis of Methyl(1-phenylpent-4-yn-2-yl)amine can be achieved via a two-step sequence starting from commercially available materials. The key transformation is a reductive amination, a robust and widely used method for amine synthesis.

Caption: Proposed two-step synthesis of the target compound.

Protocol:

-

Synthesis of 1-Phenylpent-4-yn-2-one: Phenylacetone is dissolved in an aprotic solvent like THF and cooled. An equimolar amount of a strong base (e.g., n-Butyllithium) is added to deprotonate the alpha-carbon. Subsequently, propargyl bromide is added to the resulting enolate to yield the alkylated ketone product after aqueous workup and purification.

-

Reductive Amination: The synthesized ketone, 1-phenylpent-4-yn-2-one, is dissolved in a protic solvent like methanol. An excess of methylamine is added, followed by a reducing agent such as sodium cyanoborohydride. The reaction proceeds via the formation of an intermediate imine, which is immediately reduced to the target secondary amine. The final product is isolated and purified using standard techniques like column chromatography.

Proposed Mechanism of Irreversible Inhibition

Propargylamine-based drugs are mechanism-based inactivators of MAO-B.[12] They act as substrates, and the catalytic action of the enzyme converts them into a reactive species that covalently binds to the FAD cofactor, rendering the enzyme permanently inactive.[11][14] We hypothesize a similar mechanism for Methyl(1-phenylpent-4-yn-2-yl)amine.

Caption: Proposed mechanism of irreversible MAO-B inhibition.

Causality of Mechanism:

-

Binding: The inhibitor first binds non-covalently within the active site of MAO-B.

-

Oxidation: The oxidized flavin adenine dinucleotide (FAD) cofactor abstracts a hydride from the carbon alpha to the nitrogen atom of the inhibitor.[12]

-

Intermediate Formation: This oxidation leads to the formation of a highly reactive allene intermediate within the active site.

-

Covalent Adduction: The N5 atom of the reduced FAD flavin ring performs a nucleophilic attack on the reactive intermediate, forming a stable, covalent bond.[15][16] This adduct permanently inactivates the enzyme, and restoration of activity requires de novo protein synthesis.

Preclinical Evaluation Strategy: A Step-by-Step Guide

A rigorous, multi-stage evaluation is required to validate the potential of Methyl(1-phenylpent-4-yn-2-yl)amine. The workflow below outlines the critical experiments.

Caption: Overall preclinical evaluation workflow.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory potency of the compound by measuring the reduction in MAO-B enzymatic activity. The principle involves detecting H₂O₂, a byproduct of the MAO-B catalyzed reaction, using a sensitive fluorescent probe.[17][18]

Materials:

-

Recombinant human MAO-B enzyme[19]

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[20]

-

Test Compound: Methyl(1-phenylpent-4-yn-2-yl)amine, dissolved in DMSO

-

Detection Reagent: Amplex® Red or similar H₂O₂-sensitive probe, with Horseradish Peroxidase (HRP)

-

96-well black microplate

Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compound in MAO-B Assay Buffer. The final DMSO concentration in the assay should not exceed 1% to prevent solvent-induced enzyme inhibition.[17]

-

Plate Setup:

-

Test Wells: Add 10 µL of the diluted test compound solutions.

-

Enzyme Control (100% Activity): Add 10 µL of Assay Buffer with the same final DMSO concentration.

-

Inhibitor Control (Positive Control): Add 10 µL of a known MAO-B inhibitor (e.g., Selegiline) at a concentration known to cause >90% inhibition.[17]

-

Blank Control (No Enzyme): Add Assay Buffer to wells that will not receive the enzyme.

-

-

Enzyme Addition: Prepare a working solution of recombinant human MAO-B in cold Assay Buffer. Add 50 µL of this solution to all wells except the blank controls.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for irreversible inhibitors.

-

Reaction Initiation: Prepare a substrate/probe working solution containing the MAO-B substrate (e.g., Benzylamine), HRP, and the fluorescent probe in Assay Buffer. Add 40 µL to all wells to start the reaction.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm for Amplex Red) kinetically over 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the rates to the Enzyme Control (100% activity) and Blank Control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.[17]

-

Selectivity Profiling: MAO-A vs. MAO-B

High selectivity for MAO-B over MAO-A is critical to avoid side effects associated with MAO-A inhibition, such as the "cheese effect" (hypertensive crisis after consuming tyramine-rich foods).[][24]

Protocol: The protocol is identical to the one described in 5.1, with the following modifications:

-

Enzyme: Use recombinant human MAO-A.[19]

-

Substrate: Use a MAO-A preferential substrate, such as serotonin or kynuramine.[5][6]

-

Positive Control: Use a selective MAO-A inhibitor, such as Clorgyline.[19]

Data Interpretation: The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ values. A high SI value indicates strong selectivity for MAO-B.

-

SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)

| Compound | IC₅₀ hMAO-B (nM) | IC₅₀ hMAO-A (nM) | Selectivity Index (A/B) |

| Rasagiline (Reference) | 4.43[22] | 412[22] | ~93 |

| Selegiline (Reference) | ~10 | ~1000 | ~100 |

| Hypothetical Result: Cmpd X | 8.5 | 9200 | >1000 |

Enzyme Kinetics and Reversibility Studies

It is crucial to determine if the inhibition is reversible or irreversible, as this impacts dosing regimens and potential for drug-drug interactions.

Protocol (Reversibility by Dialysis):

-

Incubation: Incubate a concentrated solution of MAO-B enzyme with a high concentration (e.g., 10x IC₅₀) of the test compound for 30-60 minutes. A control sample is incubated with buffer/DMSO alone.

-

Dialysis: Place the incubated enzyme-inhibitor mixture into a dialysis cassette (e.g., 10 kDa MWCO) and dialyze extensively against several changes of cold Assay Buffer for 24-48 hours. This process removes any unbound, reversible inhibitor.

-

Activity Measurement: After dialysis, measure the remaining enzymatic activity of both the inhibitor-treated sample and the control sample using the assay described in 5.1.

Interpretation:

-

Irreversible Inhibition: If the inhibitor has formed a covalent bond, its effect will not be reversed by dialysis, and the enzymatic activity will remain low.[4]

-

Reversible Inhibition: If the inhibitor is reversible, it will diffuse out during dialysis, and enzymatic activity will be restored to levels similar to the control.

In Silico Analysis: Molecular Docking

Molecular docking provides insights into the potential binding mode of the inhibitor within the MAO-B active site and helps rationalize its activity and selectivity.[25]

Protocol:

-

Protein Preparation: Obtain the crystal structure of human MAO-B (e.g., PDB ID: 2V5Z) from the Protein Data Bank.[26] Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges. The FAD cofactor must be retained.[26]

-

Ligand Preparation: Generate a 3D conformation of Methyl(1-phenylpent-4-yn-2-yl)amine and perform energy minimization using a suitable force field.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina, GOLD) to dock the ligand into the defined active site of MAO-B.[26][27] The active site is a well-characterized hydrophobic cavity leading to the FAD cofactor.

-

Analysis: Analyze the resulting poses based on their predicted binding affinity (docking score) and interactions with key amino acid residues (e.g., Tyr398, Tyr435, Cys172) that form the aromatic cage of the active site.[25] Compare the predicted binding mode to that of known inhibitors like rasagiline.

Conclusion and Future Directions

This guide outlines a comprehensive, structured approach to evaluate the potential of Methyl(1-phenylpent-4-yn-2-yl)amine as a novel MAO-B inhibitor. Its unique internal alkyne structure positions it as an intriguing candidate within an emerging class of non-terminal propargylamine inhibitors.[12][13] The successful execution of the described in vitro, in silico, and cell-based assays will provide the necessary data to establish a robust structure-activity relationship and validate its mechanism of action. Positive outcomes, characterized by potent (low nanomolar IC₅₀), selective (>100-fold), and irreversible inhibition of MAO-B, coupled with a favorable safety profile in cell models, would provide a strong rationale for advancing this compound into preclinical in vivo models of Parkinson's disease, such as the MPTP mouse model.[28] The ultimate goal is the development of safer and more effective disease-modifying therapies for neurodegenerative disorders.

References

- New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. (2025). ACS Omega.

- Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy. (2025). Journal of Molecular Medicine.

- Monoamine Oxidase-B (MAO-B) Inhibitors in the Treatment of Alzheimer's and Parkinson's Disease. (n.d.). PubMed.

- Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. (n.d.). PMC.

- Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinop

- Inhibitors of MAO-A and MAO-B in Psychi

- New prospects in the inhibition of monoamine oxidase-B (MAO-B) utilizing propargylamine derivatives for the treatment of Alzheimer's disease: a review. (2024). ChemRxiv.

- Proposed mechanism of irreversible MAO inhibition by propargylamines. (n.d.).

- Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. (n.d.). PMC.

- New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. (n.d.). MDPI.

- Application Notes and Protocols for Mao-B-IN-18 In Vitro Assays. (2025). BenchChem.

- Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.

- Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. (2019).

- Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease:

- Structures of selegiline, rasagiline, and their metabolites. (n.d.).

- New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. (n.d.). PMC.

- An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024).

- Selective inhibition of MAO-A, not MAO-B, results in antidepressant-like effects on DRL 72-s behavior. (n.d.). PubMed.

- Rasagiline | MAO inhibitor | CAS 136236-51-6. (n.d.). Selleck Chemicals.

- New Frontiers in Selective Human MAO-B Inhibitors. (2015). Journal of Medicinal Chemistry.

- Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. (n.d.). Sigma-Aldrich.

- Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec.

- High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (n.d.). Acta Pharmacologica Sinica.

- Targeting MAO-B selectivity: computational screening, docking, and molecular dynamics insights. (n.d.). PubMed.

- Performance of Force-Field- and Machine Learning-Based Scoring Functions in Ranking MAO-B Protein–Inhibitor Complexes in Relevance to Developing Parkinson's Therapeutics. (n.d.). MDPI.

- Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson's disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches. (n.d.). Frontiers.

- Prevention of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced dopaminergic toxicity in mice by MDL 72145, a selective inhibitor of MAO-B. (n.d.). PubMed.

- Monoamine Oxidase Inhibitor Compounds List. (n.d.). BOC Sciences.

- List of MAO inhibitors + Uses & Side Effects. (2024). Drugs.com.

Sources

- 1. Monoamine Oxidase-B (MAO-B) Inhibitors in the Treatment of Alzheimer's and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. evotec.com [evotec.com]

- 6. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]

- 7. Selective inhibition of MAO-A, not MAO-B, results in antidepressant-like effects on DRL 72-s behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 19. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. mdpi.com [mdpi.com]

- 22. selleckchem.com [selleckchem.com]

- 24. drugs.com [drugs.com]

- 25. Targeting MAO-B selectivity: computational screening, docking, and molecular dynamics insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Performance of Force-Field- and Machine Learning-Based Scoring Functions in Ranking MAO-B Protein–Inhibitor Complexes in Relevance to Developing Parkinson’s Therapeutics [mdpi.com]

- 27. Frontiers | Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson’s disease: insights from molecular docking, DFT, ADMET, and molecular dynamics approaches [frontiersin.org]

- 28. Prevention of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced dopaminergic toxicity in mice by MDL 72145, a selective inhibitor of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Stereoselective Synthesis of Methyl(1-phenylpent-4-yn-2-yl)amine

This Application Note is designed for research scientists and drug development professionals involved in the synthesis of heterocyclic scaffolds, specifically triazolodiazepine derivatives. The following protocol details the synthesis of Methyl(1-phenylpent-4-yn-2-yl)amine , a key chiral building block, utilizing a Mitsunobu-Fukuyama alkylation strategy. This method allows for the stereoselective construction of secondary amines from chiral alcohols, avoiding the racemization issues often associated with direct alkylation.[1]

Introduction & Scientific Rationale

Methyl(1-phenylpent-4-yn-2-yl)amine is a functionalized phenethylamine analogue characterized by a terminal alkyne moiety.[1][2] This alkyne functionality serves as a versatile "handle" for subsequent click chemistry (CuAAC) or cyclization reactions, making the compound a valuable intermediate in the synthesis of triazolodiazepines and other fused heterocyclic systems used in medicinal chemistry.[1][2]

Synthetic Strategy: The Mitsunobu-Fukuyama Reaction Direct N-alkylation of primary amines often leads to over-alkylation.[1][2] To synthesize the secondary amine Methyl(1-phenylpent-4-yn-2-yl)amine with high enantiopurity, this protocol employs the Mitsunobu-Fukuyama reaction .[1][2] This two-step sequence involves:

-

Mitsunobu Alkylation: Reaction of a chiral alcohol (1-phenylpent-4-yn-2-ol) with an N-activated sulfonamide (N-methyl-2-nitrobenzenesulfonamide) to invert the stereocenter and form a protected amine.[1][2]

-

Fukuyama Deprotection: Removal of the sulfonamide protecting group (Nosyl) using a thiol nucleophile to liberate the desired secondary amine.[1]

This route is preferred for its ability to preserve stereochemical information and prevent the formation of tertiary amine byproducts.[1]

Experimental Protocol

Safety Precaution:

-

General: Perform all reactions in a functioning fume hood.

-

Reagents: Diethyl azodicarboxylate (DEAD) is explosive and toxic; handle with care and store cold.[1][2] Triphenylphosphine (PPh3) is a sensitizer.[1] Thiophenol is toxic and has a potent stench; use bleach to neutralize glassware.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2]

Step 1: Mitsunobu Coupling

Reaction: (R)-1-phenylpent-4-yn-2-ol + N-methyl-2-nitrobenzenesulfonamide

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon/Nitrogen), dissolve (R)-1-phenylpent-4-yn-2-ol (1.0 equiv) and N-methyl-2-nitrobenzenesulfonamide (NsNHMe, 1.1 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M concentration).

-

Phosphine Addition: Add Triphenylphosphine (PPh3) (1.2 equiv) to the solution and stir until fully dissolved.

-

Azo Addition: Cool the reaction mixture to 0°C. Dropwise add Diethyl azodicarboxylate (DEAD) (1.2 equiv) over 15 minutes. The solution will turn orange/yellow.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor consumption of the alcohol by TLC (Hexane/EtOAc).[1][2]

-

Work-up: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the Nosyl-protected intermediate .

Step 2: Fukuyama Deprotection

Reaction: Nosyl-intermediate

-

Solubilization: Dissolve the Nosyl-protected intermediate (1.0 equiv) in Dimethylformamide (DMF) or Acetonitrile (MeCN) .[1][2]

-

Reagent Addition: Add Potassium Carbonate (K2CO3) (3.0 equiv) followed by Thiophenol (PhSH) (1.2 equiv).[1][2]

-

Note: Dodecanethiol can be used as a less odorous alternative, though reaction times may vary.[1]

-

-

Reaction: Stir the suspension at room temperature (or 50°C if sluggish) for 4–12 hours. The solution will turn bright yellow (formation of the Meisenheimer complex/nitrosulfide byproduct).[1][2]

-

Work-up: Dilute with water and extract with Diethyl Ether or Dichloromethane (DCM) .[1][2] Wash the organic phase with saturated NaHCO3, water, and brine.[1][2]

-

Purification: Dry over anhydrous Na2SO4 and concentrate. The free amine can be purified by flash chromatography (DCM/MeOH/NH4OH) or converted to its hydrochloride salt for storage by treating with HCl in dioxane/ether.[1][2]

Data Summary & Characterization

Table 1: Key Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | N-methyl-1-phenylpent-4-yn-2-amine | |

| Molecular Formula | C12H15N | |

| Molecular Weight | 173.26 g/mol | |

| CAS Number | 1248389-64-1 | |

| Appearance | Pale yellow oil (free base) | White solid (HCl salt) |

| Solubility | Soluble in DCM, MeOH, DMSO | |

| Key 1H NMR Signals | Diagnostic N-Me and Alkyne protons |

Pathway Visualization

The following diagram illustrates the Mitsunobu-Fukuyama pathway for the synthesis of the target amine.

Figure 1: Synthetic workflow for Methyl(1-phenylpent-4-yn-2-yl)amine via Mitsunobu-Fukuyama protocol.

References

-

Ghent University Library . (n.d.).[1] Synthese van structureel diverse triazooldiazepines met potentiële biologische activiteit. Retrieved October 26, 2023, from [Link][2]

-

PubChem . (n.d.).[1][3][4] Methyl(pent-4-yn-1-yl)amine (Related Compound Structure). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][2]

Sources

Solvent selection for Methyl(1-phenylpent-4-yn-2-yl)amine extraction

Application Note: Solvent Selection & Extraction Protocol for Methyl(1-phenylpent-4-yn-2-yl)amine

Abstract

This technical guide provides a rigorous solvent selection framework and extraction protocol for Methyl(1-phenylpent-4-yn-2-yl)amine (MPPA) . Due to the molecule’s specific structural features—a secondary amine (

Physicochemical Profiling & Extraction Strategy

Effective extraction requires analyzing the molecule's functional groups to predict phase behavior.

| Feature | Chemical Implication | Extraction Consequence |

| Secondary Amine | Basic ( | Soluble in aqueous acid (pH < 4); Soluble in organics at pH > 11. |

| Terminal Alkyne | Weakly acidic ( | Critical: Avoid Cu/Pd contamination (explosive acetylides). Stable to NaOH/KOH but avoid extremely strong bases (e.g., NaNH |

| Phenyl-Pentyl Chain | High Lipophilicity (Predicted LogP | Requires solvents with moderate-to-high non-polar character. Water solubility of the free base is negligible. |

The "Acid-Base Swing" Strategy

The purification relies on the reversible protonation of the amine nitrogen.

-

Acidic Phase:

(Water Soluble). Non-basic impurities (starting materials, neutral side-products) remain in the organic layer. -

Basic Phase:

(Organic Soluble). The target molecule migrates to the organic phase.

Solvent Selection Matrix

We evaluate solvents based on Selectivity (Ability to solubilize the amine), Sustainability (GSK/CHEM21 scores), and Process Safety .

Decision Matrix (Graphviz)

Figure 1: Solvent selection hierarchy based on green chemistry principles and chemical compatibility.

Detailed Recommendations

-

Preferred: 2-Methyltetrahydrofuran (2-MeTHF)

-

Alternative: Methyl tert-butyl ether (MTBE)

-

Conditional: Ethyl Acetate (EtOAc)

-

Warning: At pH > 12, EtOAc hydrolyzes to ethanol and acetate, contaminating the product and consuming the base. Use only if the extraction pH is kept moderate (pH 9-10).

-

-

Avoid: Dichloromethane (DCM)

-

Why: Environmental hazard, sinks to the bottom (process difficulty), and often forms stubborn emulsions with amine salts.

-

Optimized Extraction Protocol

Objective: Isolate Methyl(1-phenylpent-4-yn-2-yl)amine from a crude reaction mixture.

Reagents:

-

Solvent: MTBE or 2-MeTHF

-

Acid: 1M HCl (aq)

-

Base: 2M NaOH (aq) or 20%

-

Wash: Brine (Sat. NaCl)

Step-by-Step Workflow

Step 1: Initial Dissolution & Acid Wash (Removal of Neutrals)

-

Dissolve crude oil in Solvent (10 mL per gram of crude).

-

Add 1M HCl (1.2 equivalents relative to amine).

-

Agitate vigorously for 5 minutes.

-

Chemistry: Amine protonates (

) and moves to the aqueous layer.

-

-

Allow layers to separate.

-

Top Layer (Organic): Contains neutral impurities/unreacted starting materials. Set aside for analysis, then discard.

-

Bottom Layer (Aqueous): Contains target MPPA-HCl salt.

-

Step 2: The "Base Swing" (Release of Amine)

-

Cool the aqueous acidic layer to

C (Ice bath).-

Reason: Exothermic neutralization can degrade the alkyne or volatile amine.

-

-

Slowly add 2M NaOH until pH reaches 12-13 .

-

Verification: Use pH paper. The solution should turn cloudy as the free base amine oils out.

-

Note: If using EtOAc, stop at pH 10 using

to prevent solvent hydrolysis.

-

Step 3: Extraction of Target

-

Add fresh Solvent (MTBE or 2-MeTHF, equal volume to aqueous phase).

-

Agitate for 5-10 minutes.

-

Separate phases.[7] Save the Organic Layer.

-

(Optional) Re-extract aqueous layer once more to maximize yield.

Step 4: The "Chelation Wash" (Crucial for Alkynes) If the synthesis involved Copper (Cu) or Palladium (Pd) catalysts:

-

Wash the combined organic layer with 10% Aqueous Ammonia or 0.1M EDTA solution .

-

Reason: Terminal alkynes can form explosive metal-acetylides. This wash sequesters trace metals.

Step 5: Drying & Isolation [7]

-

Wash organic layer with Brine (removes bulk water).

-

Dry over Anhydrous

(Sodium Sulfate) for 15 mins. -

Filter and concentrate under reduced pressure (Rotovap).

-

Temp Limit: Do not exceed

C bath temperature to prevent loss of volatile amine.

-

Process Visualization

Figure 2: Self-validating Acid-Base extraction workflow.

Troubleshooting & Stability Notes

| Issue | Cause | Solution |

| Emulsion Formation | Similar densities or surfactant-like impurities. | Add solid NaCl to the aqueous layer (salting out) to increase density difference. Filter through Celite if particulates are present. |

| Low Yield | Incomplete deprotonation or volatility. | Ensure pH > 11. Avoid high-vacuum/high-temp evaporation; the free base may co-evaporate. |

| Darkening/Tars | Oxidation of amine or polymerization of alkyne. | Perform extraction under |

| Copper Residues | Catalyst carryover. | Safety Critical: Wash organic phase with 10% |

References

-

Prat, D., et al. (2016).[8] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry.

-

Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry.

-

Byrne, F. P., et al. (2016).[9] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

-

ACS Green Chemistry Institute. "Solvent Selection Tools."[9][10]

- Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. "Acidity of terminal alkynes (pKa 25) vs Amines." (General Reference).

Sources

- 1. chem.indiana.edu [chem.indiana.edu]

- 2. quora.com [quora.com]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 8. chemistryforsustainability.org [chemistryforsustainability.org]

- 9. gctlc.org [gctlc.org]

- 10. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

Application Notes and Protocols for the Large-Scale Production of Methyl(1-phenylpent-4-yn-2-yl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl(1-phenylpent-4-yn-2-yl)amine is a propargylamine derivative with a structural resemblance to known neurologically active compounds. As with many such molecules, access to a robust, scalable, and economically viable synthetic route is paramount for enabling extensive research, development, and potential commercialization. This document provides a detailed guide to the reagents, catalysts, and protocols for the large-scale production of this compound, with a focus on methods amenable to industrial settings.

The synthetic strategies discussed herein are grounded in established chemical principles and prioritize safety, efficiency, and purity. We will explore the most viable industrial pathways, delving into the rationale behind the selection of specific reagents and catalysts and providing detailed, step-by-step protocols.

Overview of Primary Synthetic Strategies

Two principal retrosynthetic pathways are considered for the large-scale synthesis of Methyl(1-phenylpent-4-yn-2-yl)amine. The most direct and industrially favored approach is Reductive Amination , which builds the target molecule in a single, highly efficient step from a ketone precursor. An alternative, the N-Alkylation pathway, is also discussed as a valid, albeit potentially less atom-economical, two-step approach.

Figure 2: Step-by-step workflow for large-scale catalytic reductive amination.

Step-by-Step Methodology:

-

Reactor Setup: Charge a suitable pressure-rated hydrogenation reactor with 1-phenylpent-4-yn-2-one (1.0 eq) and a suitable solvent such as methanol or ethanol (5-10 volumes).

-

Amine Addition: Add a 40% aqueous solution of methylamine (1.5-2.0 eq) to the reactor. Agitate for 1-2 hours at ambient temperature to allow for imine formation.

-

Catalyst Charging: Under a nitrogen atmosphere, carefully charge 5% Palladium on Carbon (Pd/C) catalyst (1-3 mol% Pd relative to the ketone).

-

Inerting: Seal the reactor and purge the headspace multiple times with nitrogen to remove all oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: Heat the mixture to 40-60 °C with vigorous agitation. The reaction is monitored by observing the rate of hydrogen uptake. Once hydrogen uptake ceases, the reaction is typically complete (4-12 hours).

-

Catalyst Filtration: Cool the reactor to ambient temperature, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be kept wet with solvent at all times.

-

Workup: Transfer the filtrate to a separate vessel. Concentrate the solvent under reduced pressure. Dilute the residue with a water-immiscible solvent (e.g., toluene or methyl tert-butyl ether) and water. Adjust the pH of the aqueous layer to >12 with NaOH to ensure the product is in its free base form. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the same organic solvent (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation to yield Methyl(1-phenylpent-4-yn-2-yl)amine as a high-purity oil.

Part 2: Synthesis via N-Alkylation

This alternative route involves synthesizing the primary amine, 1-phenylpent-4-yn-2-amine, first, followed by the introduction of the methyl group.

Principle of the Reaction

The most common and scalable method for this transformation is the Eschweiler-Clarke reaction . This reaction uses a mixture of formaldehyde and formic acid to methylate a primary or secondary amine. [1]Formaldehyde and the amine form an iminium ion, which is then reduced by hydride transfer from formic acid. The reaction is advantageous because it avoids the use of hazardous alkyl halides and produces only volatile byproducts (CO₂ and H₂O).

Reagents and Catalysts

-

Primary Amine Precursor: 1-Phenylpent-4-yn-2-amine would first need to be synthesized, for example, by the reductive amination of 1-phenylpent-4-yn-2-one with ammonia.

-

Methylating Reagents:

-

Formaldehyde (HCHO): Acts as the source of the methyl carbon.

-

Formic Acid (HCOOH): Serves as the reducing agent (hydride source).

-

Protocol 2: Large-Scale N-Alkylation via Eschweiler-Clarke Reaction

Step-by-Step Methodology:

-

Reactor Setup: Charge a glass-lined reactor with 1-phenylpent-4-yn-2-amine (1.0 eq) and formic acid (3.0-5.0 eq).

-

Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (37 wt%, 1.5-2.5 eq) to the mixture while maintaining the temperature below 20 °C.

-

Reaction: Slowly heat the reaction mixture to 80-100 °C. Effervescence (CO₂ evolution) will be observed. Maintain this temperature until gas evolution ceases (4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 12) by the slow addition of aqueous NaOH solution, ensuring the temperature is controlled with cooling.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., toluene), wash the combined organic layers with water and brine, dry, and concentrate. Purify the crude product by vacuum distillation as described in Protocol 1.

Safety and Handling Considerations

-

Propargylamines: Can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. [2]* Catalysts: Hydrogenation catalysts like Raney Ni and Pd/C can be pyrophoric, especially after use. They must be handled under an inert atmosphere or kept wet with solvent.

-

Reagents: Methylamine is a flammable and corrosive gas. Sodium cyanoborohydride is highly toxic. All reagents should be handled in a well-ventilated area, such as a fume hood, following all relevant safety data sheet (SDS) guidelines.

-

High-Pressure Reactions: Hydrogenation should only be performed by trained personnel using certified and properly maintained high-pressure equipment.

References

-

Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

- Google Patents. (2018). Method for preparing selegiline base. US20180208542A1.

-

MDPI. (2024). Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach. Retrieved from [Link]

- Google Patents. (1993). Method for the production of selegiline hydrochloride. EP0344675B1.

- Google Patents. (1975). Process for the preparation of propargylamine. US3914312A.

-

RSC Publishing. (2021). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]

-

PMC. (n.d.). Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols. Retrieved from [Link]

-

Molecules. (2024). Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Angewandte Chemie. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Retrieved from [Link]

-

European Patent Office. (n.d.). Method for the production of selegiline hydrochloride. EP 0344675 A2. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]

-

Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amine.... Retrieved from [Link]

-

PMC. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium Catalyzed N-Alkylation of Amines with Alcohols. Retrieved from [Link]

-

Wikipedia. (n.d.). Propargylamine. Retrieved from [Link]

-

Chemistry – A European Journal. (n.d.). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

Sources

Application Notes & Protocols: Safe Storage and Handling of Methyl(1-phenylpent-4-yn-2-yl)amine

Disclaimer: This document is intended for use by trained researchers, scientists, and drug development professionals. Methyl(1-phenylpent-4-yn-2-yl)amine is a research chemical with a limited public safety profile. The following guidelines are based on the known hazards of structurally similar compounds and general best practices for handling potent, psychoactive substances. A thorough risk assessment must be conducted before any handling of this compound.

Introduction: Understanding the Compound and Associated Risks

Methyl(1-phenylpent-4-yn-2-yl)amine is a substituted amphetamine derivative containing a terminal alkyne group. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide has been developed by extrapolating data from analogous substances and adhering to established safety protocols for potent research chemicals. The primary hazards are associated with its presumed psychoactive properties, potential for high potency, and the chemical reactivity of the alkyne functional group.

The amphetamine backbone suggests significant stimulant properties and potential for cardiotoxicity and neurotoxicity. The terminal alkyne group, while a versatile functional group in medicinal chemistry, can present specific physical hazards, including the potential for forming explosive metal acetylides. Therefore, stringent safety measures are imperative to mitigate risks to personnel and the research environment.

Hazard Identification and Risk Assessment

A comprehensive risk assessment should precede any work with Methyl(1-phenylpent-4-yn-2-yl)amine. The following table summarizes the anticipated hazards based on its structural components.

| Hazard Category | Potential Risks and Considerations | Relevant Structural Feature |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Potential for potent psychoactive effects at low doses. | Amphetamine Scaffold |

| Serious Health Hazards | Suspected to cause damage to organs through prolonged or repeated exposure. Potential for neurotoxicity and cardiotoxicity. | Amphetamine Scaffold |

| Physical Hazards | The terminal alkyne can form explosive acetylides with certain metals (e.g., copper, silver, mercury). May be unstable at elevated temperatures. | Terminal Alkyne |

| Reactivity | Reacts with strong oxidizing agents. Avoid contact with incompatible metals. | Terminal Alkyne |

Safe Storage Protocols

Proper storage is the first line of defense against accidental exposure and degradation of the compound.

Storage Conditions

-

Temperature: Store in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C to minimize degradation.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Container: Use a tightly sealed, clearly labeled container. Amber glass vials are recommended to protect from light.

-

Security: As a potent psychoactive compound, it must be stored in a secure, locked cabinet with controlled access. Maintain a detailed inventory and usage log.

Incompatible Materials

To prevent the formation of hazardous byproducts, avoid storing Methyl(1-phenylpent-4-yn-2-yl)amine with the following:

-

Strong Oxidizing Agents: Peroxides, nitrates, etc.

-

Metals: Avoid contact with copper, silver, mercury, and their alloys. Use stainless steel or glass equipment.

Safe Handling and Personal Protective Equipment (PPE)

All handling of Methyl(1-phenylpent-4-yn-2-yl)amine should be performed within a certified chemical fume hood to prevent inhalation exposure.

Engineering Controls

-

Primary: Chemical Fume Hood

-

Secondary: Emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

| Body Part | PPE Specification | Rationale |

| Hands | Nitrile gloves (double-gloving recommended) | Prevents dermal absorption. |

| Eyes | Chemical safety goggles or a face shield | Protects against splashes and aerosols. |

| Body | A lab coat (flame-retardant recommended) | Protects skin and clothing from contamination. |

| Respiratory | Use within a fume hood. For emergencies or spill cleanup, a respirator with an appropriate organic vapor cartridge may be necessary. | Prevents inhalation of airborne particles or vapors. |

Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling Methyl(1-phenylpent-4-yn-2-yl)amine.

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Methyl(1-phenylpent-4-yn-2-yl)amine using Column Chromatography

Welcome to the technical support center for the purification of Methyl(1-phenylpent-4-yn-2-yl)amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this and structurally similar basic compounds. Here, we delve into the nuances of column chromatography for this specific molecule, offering in-depth troubleshooting advice and detailed protocols grounded in established scientific principles.

Understanding the Challenge: The Nature of Methyl(1-phenylpent-4-yn-2-yl)amine

Methyl(1-phenylpent-4-yn-2-yl)amine presents a unique purification challenge due to its chemical structure. It possesses a basic secondary amine group, which is prone to strong interactions with the acidic silanol groups on the surface of standard silica gel, the most common stationary phase in flash chromatography.[1][2] This interaction can lead to a host of problems, including poor separation, significant peak tailing, and even irreversible adsorption of the compound to the column.[2][3] The presence of a phenyl group and an alkyne moiety also influences its polarity and potential for secondary interactions.

This guide will equip you with the strategies to mitigate these issues and achieve successful purification.

Frequently Asked Questions (FAQs)

Q1: Why is my amine streaking or tailing on a standard silica gel column?

A: Peak tailing is a common issue when purifying basic compounds like your amine on acidic silica gel.[4] The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a secondary retention mechanism that broadens the peak and causes tailing.[2][3][5]

Q2: What is the quickest way to improve the peak shape of my amine?

A: The most straightforward approach is to add a basic modifier to your mobile phase. A small amount of a volatile amine, such as triethylamine (TEA) or pyridine (typically 0.1-2%), can be added to the eluent.[6][7] These modifiers compete with your target amine for the active silanol sites on the silica, effectively masking them and leading to a more symmetrical peak shape.[1]

Q3: Can I use a different stationary phase instead of modifying the mobile phase?

A: Absolutely. Using a less acidic or a basic stationary phase is an excellent strategy. Options include alumina (basic or neutral) or amine-functionalized silica.[1][8] These alternatives minimize the problematic acid-base interactions from the outset.

Q4: My compound is not moving from the baseline, even with a highly polar solvent system. What should I do?

A: This indicates very strong interaction with the stationary phase, likely due to the basicity of your amine. If you are already using a polar system like dichloromethane/methanol, the addition of a basic modifier like ammonium hydroxide to the methanol portion is often effective for eluting highly retained amines.[1][9]

Q5: Is reversed-phase chromatography a viable option for purifying my amine?

A: Yes, reversed-phase chromatography can be a powerful tool. In this technique, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). For basic amines, it's often beneficial to adjust the pH of the mobile phase to suppress the ionization of the amine, which can improve retention and peak shape.[9]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the column chromatography of Methyl(1-phenylpent-4-yn-2-yl)amine.

Problem 1: Poor Separation and Peak Tailing on Silica Gel

Symptoms:

-

Broad, asymmetrical peaks with a pronounced "tail."

-

Co-elution of the target compound with impurities.

-

Low resolution between adjacent peaks.

Root Cause Analysis:

The primary cause is the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[2] This leads to a non-ideal chromatographic behavior where the analyte molecules do not move through the column in a tight band.

Solutions:

-

Mobile Phase Modification:

-

Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) into your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).[6][7] The TEA will neutralize the acidic sites on the silica, minimizing tailing.[1]

-

Ammonia in Methanol: For more polar systems, a solution of 2-7 M ammonia in methanol can be used as the polar component of the mobile phase.[7]

-

-

Stationary Phase Selection:

-

Deactivated Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing triethylamine before loading your sample.[10]

-

Alumina: Use basic or neutral alumina as the stationary phase. Alumina is generally a good choice for the purification of amines.[8]

-

Amine-Functionalized Silica: This is often the most effective solution. The amine groups bonded to the silica surface effectively shield the acidic silanol groups, leading to excellent peak shapes for basic compounds without the need for mobile phase additives.[1][11]

-

Problem 2: Irreversible Adsorption and Low Recovery

Symptoms:

-

A significant portion of the loaded sample does not elute from the column.

-

Mass balance calculations show a substantial loss of material.

Root Cause Analysis:

In some cases, the interaction between the amine and the silica gel can be so strong that the compound becomes irreversibly bound to the stationary phase. This is more likely to occur with highly basic amines or if the silica gel is particularly acidic.

Solutions:

-

Change of Stationary Phase: This is the most reliable solution. Switch to a less acidic stationary phase like alumina or an amine-functionalized silica.[1][8]

-

Dry Loading with Deactivation: If you must use silica, consider dry loading your sample. Pre-adsorb your compound onto a small amount of silica gel that has been treated with triethylamine. This can sometimes mitigate irreversible adsorption.[6]

-

Use of a "Sacrificial" Base: In addition to a mobile phase modifier, adding a small amount of a non-volatile base to your crude sample before loading can sometimes help, although this will require subsequent removal.

Problem 3: Compound Decomposition on the Column

Symptoms:

-

Appearance of new, unexpected spots on TLC analysis of the collected fractions.

-

Low overall yield of the desired product.

Root Cause Analysis:

The acidic nature of silica gel can catalyze the degradation of sensitive compounds. While Methyl(1-phenylpent-4-yn-2-yl)amine is not exceptionally labile, the possibility of acid-catalyzed reactions should be considered, especially if impurities are present.

Solutions:

-

Deactivation of Silica Gel: Neutralize the silica gel with triethylamine as described above.[10]

-

Alternative Stationary Phases: Use a neutral stationary phase like florisil or a deactivated silica gel.[8]

-

Minimize Residence Time: Use flash chromatography with higher flow rates to reduce the time your compound spends in contact with the stationary phase.[12][]

Visualization of Troubleshooting Workflow

Caption: A decision tree for troubleshooting common column chromatography issues.

Experimental Protocols

Protocol 1: Standard Silica Gel Chromatography with Mobile Phase Modification

This protocol is a good starting point if you are limited to using standard silica gel.

1. Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA)

-

Flash chromatography column and system

2. Method Development (TLC):

-

Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

-

Spot the solution on a silica gel TLC plate.

-

Develop the TLC plate in a solvent system of hexane and ethyl acetate (e.g., start with 9:1 hexane:ethyl acetate).

-

If the spot remains at the baseline, gradually increase the polarity.

-

Once you have a solvent system that gives your product an Rf of approximately 0.2-0.3, add 1% TEA to the mobile phase and re-run the TLC. Observe the improvement in spot shape.

3. Column Packing:

-

Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 hexane:ethyl acetate with 1% TEA).

-

Pour the slurry into the column and allow it to pack under pressure, ensuring a level bed.

4. Sample Loading:

-

Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

-

Load the solution directly onto the top of the silica bed.

5. Elution:

-

Begin eluting with the initial solvent system.

-

Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

Protocol 2: Purification using Amine-Functionalized Silica

This is often the most efficient and trouble-free method for purifying basic amines.

1. Materials:

-

Amine-functionalized silica gel cartridge

-

Solvents: Hexane, Ethyl Acetate

-

Flash chromatography system

2. Method Development (TLC):

-

Use amine-functionalized TLC plates if available for the most accurate prediction.

-

Develop a suitable gradient of hexane and ethyl acetate. Note that you will likely need a more polar solvent system compared to standard silica gel as the amine-functionalized silica is less polar.

3. Column Equilibration:

-

Equilibrate the amine-functionalized column with your initial, non-polar mobile phase.

4. Sample Loading:

-

Dissolve your sample in a minimal amount of a suitable solvent and load it onto the column.

5. Elution:

-

Run the gradient as determined by your TLC analysis. No basic additives are needed in the mobile phase.

-

Collect and analyze fractions as in the previous protocol.

Data Summary Table

| Parameter | Standard Silica | Silica + TEA | Alumina (Basic) | Amine-Functionalized Silica |

| Peak Shape | Poor (Tailing) | Good | Good | Excellent |

| Recovery | Potentially Low | Good | Good | Excellent |

| Mobile Phase | Standard | Requires Basic Additive | Standard | Standard |

| Predictability | Low | Moderate | Moderate | High |

| Cost | Low | Low | Moderate | High |

Visualization of the Purification Workflow

Caption: A generalized workflow for column chromatography purification.

Conclusion

The successful purification of Methyl(1-phenylpent-4-yn-2-yl)amine via column chromatography hinges on understanding and mitigating the strong interactions between its basic amine functionality and the acidic stationary phase. While modifying the mobile phase with a basic additive is a viable and common strategy, the use of alternative stationary phases, particularly amine-functionalized silica, offers a more robust, predictable, and often more efficient solution. By systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can overcome the challenges associated with purifying this and other basic compounds, leading to higher purity and yield in their synthetic endeavors.

References

-

Axion Labs. HPLC Peak Tailing. [Link]

-

Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

-

University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]

-

Biotage. Is there an easy way to purify organic amines?. [Link]

-

HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]

-

Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

-

ALWSCI. Common Causes Of Peak Tailing in Chromatography. [Link]

-

LCGC. But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. [Link]

-

University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

-

Element Lab Solutions. Peak Tailing in HPLC. [Link]

-

Welch Materials. Amino (NH2) Column: How to Keep High Performance?. [Link]

-

Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

-

Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

-

Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. [Link]

-

ResearchGate. Organic amine flash purification using a novel stationary phase. [Link]

-

ResearchGate. Mixed-Mode Chromatography. [Link]

-

ResearchGate. When basification of silica gel is required, before using Column chromatography?. [Link]

-

ResearchGate. HPLC Separation of Amines with a Non-Aqueous Mobile Phase on a BIST B Column. [Link]

-

Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]

-

Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

-

Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. [Link]

-

LCGC International. Mixed-Mode Chromatography—A Review. [Link]

-

Zhang, Q., et al. (2013). Evaluation of mixed-mode chromatographic resins for separating IgG from serum albumin containing feedstock. Journal of Chromatography B, 936, 68-75. [Link]

-

University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

-

King, A. Successful Flash Chromatography. [Link]

-

Modus. Flash Chromatography: A Speedy Solution for Separation & Purification. [Link]

-

Hawach Scientific. Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. [Link]

-

Chromatography Forum. Separation of Secondary Amine and Tertiary amine. [Link]

-

Reddit. Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]

-

Chromatography Forum. Amine column degradation. [Link]

-

Bryan Research & Engineering, LLC. Troubleshooting Amine Unit Simulations. [Link]

-

Journal of Chromatographic Science. Troubleshooting in Chromatography. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

-

ResearchGate. Deactivation of silica gel?. [Link]

-

Wikipedia. Clark R. Landis. [Link]

-

Phenomenex. Column Chromatography: Principles and Applications. [Link]

-

Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

-

YouTube. Column Chromatography. [Link]

-

PubChem. N-methyl-1-phenylpentan-2-amine. [Link]

-

PubChem. Methyl(pent-4-yn-1-yl)amine. [Link]

-

NIST WebBook. 4-methyl-1-phenylpentan-1-one. [Link]

-

PubChem. 4-phenylpentan-1-amine. [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. Chromatography [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. Chromatography [chem.rochester.edu]

- 9. biotage.com [biotage.com]

- 10. Chromatography [chem.rochester.edu]

- 11. biotage.com [biotage.com]

- 12. chromtech.com [chromtech.com]

Optimizing reaction temperature and time for propargylamine synthesis

Technical Support & Troubleshooting Guide

Status: Operational Lead Scientist: Senior Application Specialist Topic: A³ Coupling (Aldehyde-Alkyne-Amine) Optimization

Core Directive: The Reaction Landscape

Welcome to the optimization hub. You are likely performing the A³ Coupling Reaction , a multicomponent reaction (MCR) involving an aldehyde, an amine, and a terminal alkyne to synthesize propargylamines.[1][2][3][4]

While this reaction is generally robust, "standard" conditions often fail when applied to complex substrates. This guide moves beyond basic recipes to the causality of reaction failure, focusing specifically on the interplay between Temperature and Time .

The Mechanistic Logic

To optimize, you must understand the two concurrent cycles occurring in your flask:

-

The Dehydrative Cycle: Aldehyde + Amine

Imine + -

The Catalytic Cycle: Metal + Alkyne

Metal-Acetylide

Critical Insight: If your temperature is too low, the metal-acetylide won't form. If it is too high (or time is too long), you risk Glaser Coupling (alkyne dimerization) or imine hydrolysis.

Optimization Parameters: Temperature & Time

The following matrix provides starting points based on solvent systems. These are derived from kinetic studies of Copper(I)-catalyzed systems (the industry standard).

Optimization Matrix

| Parameter | Standard Thermal (Toluene/Dioxane) | Green Synthesis (Water) | Microwave Assisted (MW) |

| Temp Range | 80°C – 110°C | 60°C – 100°C | 100°C – 130°C |

| Time Scale | 6 – 24 Hours | 8 – 24 Hours | 10 – 40 Minutes |

| Catalyst | CuCl / CuI (5-10 mol%) | CuCl / Au(III) | CuCl / Cu(OTf) |

| Key Risk | Solvent evaporation, Oxidation | Solubility issues | Pressure buildup, degradation |

Visualizing the Workflow

The following diagram illustrates the decision-making process for optimizing reaction conditions.

Figure 1: Decision matrix for selecting solvent and heating method based on substrate solubility and throughput needs.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My reaction stalls at 50-60% conversion. Increasing time doesn't help. Why?

Diagnosis: This is likely due to Imine Instability or Water Inhibition .

-

The Science: The formation of the imine intermediate generates water.[7] In organic solvents like toluene, this water can hydrolyze the imine back to the aldehyde and amine, stalling the reaction.

-

The Fix:

-

Add Molecular Sieves (4Å) to the reaction vessel to scavenge water.

-

Ensure your temperature is high enough (reflux) to azeotropically remove water if using a Dean-Stark trap.

-

Protocol Adjustment: Pre-stir the aldehyde and amine for 1 hour before adding the catalyst and alkyne to ensure maximum imine concentration.

-

Q2: I see a major side product that looks like a dimer.

Diagnosis: You are experiencing Glaser Coupling .[8][9][10]

-

The Science: In the presence of Copper and Oxygen, terminal alkynes (

) undergo oxidative homocoupling to form diynes ( -

The Fix:

-

Degas your solvent: Sparge with Nitrogen or Argon for 15 minutes before use.

-

Inert Atmosphere: Run the reaction under a strict

or Ar balloon. -

Reduce Catalyst: High copper loading accelerates Glaser coupling. Drop to 1-3 mol% if possible.

-

Q3: Can I use Microwave heating to speed this up?

Diagnosis: Yes, but watch for Pressure and Degradation .

-

The Science: Microwave irradiation provides uniform dielectric heating, often accelerating the reaction from 12 hours to 20 minutes. However, the rapid superheating can degrade sensitive aldehydes.

-

The Fix:

-

Start at 100°C for 10 minutes .

-

Use a sealed vessel rated for high pressure.

-

Warning: If using Cu(I) catalysts in MW, ensure the vessel is flushed with Argon, as pressurized

+ Heat + Cu = Rapid Glaser coupling.

-

Q4: My "Green" reaction in water yields a gummy mess.

Diagnosis: Phase transfer limitation.

-

The Science: While "on water" reactions are popular, if your aldehyde is highly lipophilic, it won't interact effectively with the catalyst in the aqueous phase.

-

The Fix:

-

Add a Surfactant (e.g., SDS or Triton X-100) to create micelles.

-

Switch to a Co-solvent system (Water/Ethanol 1:1) to improve homogeneity.

-

Standardized Protocol (Self-Validating)

Objective: Synthesis of Propargylamine via CuCl Catalysis. Validation Step: This protocol includes a "Check Point" to verify the intermediate.

-

Imine Formation (The Pre-Step):

-

In a dry round-bottom flask, combine Aldehyde (1.0 equiv) and Amine (1.1 equiv) in Toluene (0.5 M concentration).

-

Add 200mg activated 4Å Molecular Sieves.

-

Stir at Room Temp for 60 mins.

-

Validation: Take a crude NMR aliquot. Disappearance of the aldehyde proton (

ppm) confirms imine formation.

-

-

Catalytic Addition:

-

Add CuCl (5 mol%) .

-

Add Terminal Alkyne (1.2 equiv) .

-

Crucial: Flush the headspace with Nitrogen/Argon.[11]

-

-

Reaction Phase:

-

Heat to 100°C (Reflux) .

-

Time: Run for 6–12 hours.

-

Monitoring: Check TLC every 2 hours. Look for the appearance of a spot more polar than the alkyne but less polar than the amine.

-

-

Workup:

Mechanism Visualization

Understanding the mechanism helps predict steric and electronic effects.

Figure 2: The convergent mechanistic pathways. The reaction requires the successful intersection of the Imine cycle and the Acetylide cycle.

References

-

Wei, C., & Li, C. J. (2003). A Highly Efficient Three-Component Coupling of Aldehyde, Alkyne, and Amines via C-H Activation Catalyzed by Gold in Water. Journal of the American Chemical Society, 125(32), 9584-9585. Link

-

Gommermann, N., & Knochel, P. (2005). Practical Highly Enantioselective Synthesis of Propargylamines through a Copper-Catalyzed Three-Component Reaction. Chemical Communications, (33), 4175-4177. Link

-

Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A Walk Around the A3-Coupling. Chemical Society Reviews, 41(10), 3790-3807. Link

-

Patil, S., & Raut, D. (2020). Microwave-Assisted Synthesis of Propargylamines: A Review. Current Organic Synthesis, 17(5), 336-352. Link

-

Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Historical context for side reactions). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A3 coupling reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. repository.fit.edu [repository.fit.edu]

- 8. Glaser coupling - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Validation & Comparative

Reference standards for Methyl(1-phenylpent-4-yn-2-yl)amine quality control

A Comparative Guide to Quality Control Reference Standards for Methyl(1-phenylpent-4-yn-2-yl)amine

Introduction: The Criticality of Quality Control for Chiral Amines

Methyl(1-phenylpent-4-yn-2-yl)amine is a chiral amine whose stereochemistry is crucial for its intended biological activity and safety profile. In drug development, the synthesis of such molecules can introduce a variety of impurities, including diastereomers, enantiomers, residual solvents, and starting material carry-over.[1][2] Rigorous quality control (QC) is not merely a regulatory hurdle but a fundamental requirement to ensure product consistency, efficacy, and patient safety.[3][4][5] This guide will compare the three cornerstone analytical techniques essential for a comprehensive QC strategy: High-Performance Liquid Chromatography (HPLC) for potency and purity, Chiral HPLC for enantiomeric separation, and Gas Chromatography (GC) for residual solvent analysis. We will also touch upon the role of Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Overall Quality Control Workflow

A robust QC strategy for an API like Methyl(1-phenylpent-4-yn-2-yl)amine involves a multi-faceted approach where different analytical techniques are deployed to assess specific quality attributes. The logical flow ensures that the material's identity is confirmed before proceeding to more quantitative assessments of purity and safety.

Caption: High-level QC workflow for a chiral API.

Comparative Analysis of Key QC Techniques

The selection of an analytical method is dictated by the specific quality attribute under investigation. Each technique offers distinct advantages in terms of selectivity, sensitivity, and applicability.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Chiral HPLC | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |

| Primary Application | Purity assessment, impurity profiling, and potency (assay).[6][7] | Separation and quantification of enantiomers.[2][8] | Quantification of volatile residual solvents from the manufacturing process.[9][10][11] | Absolute structural elucidation and identity confirmation.[12][13][14] |

| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[15] | Diastereomeric interactions with a chiral stationary phase (CSP) to resolve enantiomers.[8] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[16][17] | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, revealing the molecular structure.[18] |

| Typical Stationary Phase | C18 (Reversed-Phase) for non-polar to moderately polar compounds.[19] | Polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclodextrin-based CSPs.[8][20][21] | Mid-polarity columns like DB-624 for a broad range of solvents.[22] | Not applicable (solution-state analysis). |

| Typical Detector | UV-Vis (Diode Array Detector) leveraging the phenyl chromophore.[23] | UV-Vis (Diode Array Detector). | Flame Ionization Detector (FID) for carbon-containing compounds.[11] | Radiofrequency detector. |

| Sample Preparation | Dissolution in a suitable solvent (e.g., mobile phase) and filtration.[19] | Similar to standard HPLC. | Dissolution in a high-boiling point solvent (e.g., DMSO, DMF) in a sealed headspace vial.[22] | Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). |

| Advantages | Highly versatile, robust, and suitable for non-volatile and thermally labile compounds. Excellent for quantification.[24] | The "gold standard" for determining enantiomeric excess and ensuring stereochemical purity.[8] | High sensitivity and specificity for volatile analytes; headspace sampling minimizes matrix effects.[22] | Provides unambiguous structural information, crucial for definitive identification of the API and its impurities.[13] |

| Limitations | Requires reference standards for impurity identification and quantification. | CSPs can be expensive and method development can be complex. | Limited to volatile and thermally stable compounds. | Lower sensitivity compared to chromatographic techniques; not ideal for trace analysis.[14] |

Experimental Protocols and Methodologies

Purity and Assay Determination by HPLC

Causality: A reversed-phase HPLC method is the logical choice for Methyl(1-phenylpent-4-yn-2-yl)amine due to its molecular structure, which contains both hydrophobic (phenyl ring) and polar (amine) moieties. A C18 column provides the necessary hydrophobic interaction for retention, while a mobile phase of acetonitrile and water allows for the elution to be fine-tuned. A UV detector is selected because the phenyl group provides a strong chromophore for sensitive detection.[15][19][23]

Caption: Standard workflow for HPLC method development.

Step-by-Step Protocol:

-

Standard and Sample Preparation:

-

Accurately weigh approximately 10 mg of the Methyl(1-phenylpent-4-yn-2-yl)amine reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.

-

Prepare the test sample similarly.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape for the amine).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Calculate the purity by area percent, assuming all impurities have a similar response factor to the main peak.

-

For the assay, compare the peak area of the sample to that of a known concentration of the reference standard.

-

Enantiomeric Purity by Chiral HPLC

Causality: Since Methyl(1-phenylpent-4-yn-2-yl)amine is chiral, quantifying the unwanted enantiomer is a critical safety and efficacy parameter.[2] This requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely successful for a broad range of chiral compounds and are the first choice for method screening.[21] A polar organic mobile phase is often used to enhance the chiral recognition mechanism.[8]

Step-by-Step Protocol:

-

Standard and Sample Preparation:

-

Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

-

If available, prepare a solution of the racemic mixture to confirm the elution order and resolution of the two enantiomers.

-

-

Chromatographic Conditions:

-